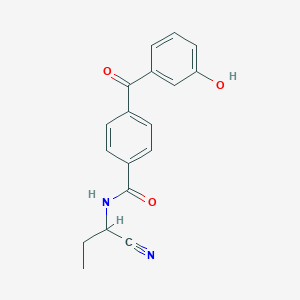
N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide, also known as CPB, is a synthetic compound that has been extensively studied for its potential use in scientific research. CPB is a member of the benzamide family of compounds, which are known to have a wide range of biological activities.
作用機序
The exact mechanism of action of N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide is not fully understood, but it is believed to act through multiple pathways. N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide has been shown to inhibit the activity of various enzymes, including histone deacetylases and sirtuins, which are involved in regulating gene expression and cellular metabolism. N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide has also been shown to activate the AMP-activated protein kinase pathway, which plays a key role in cellular energy homeostasis.
Biochemical and Physiological Effects:
N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-apoptotic effects. N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell growth and survival.
実験室実験の利点と制限
One advantage of N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide is its relatively simple synthesis method, which allows for large-scale production. N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide also has a high degree of chemical stability, making it suitable for use in a variety of experimental conditions. However, one limitation of N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide is its relatively low solubility in aqueous solutions, which can limit its bioavailability and effectiveness in certain experimental settings.
将来の方向性
There are many potential future directions for research on N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide. One area of interest is the development of N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide analogs with improved pharmacological properties, such as increased solubility and bioavailability. Another area of interest is the investigation of N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide's potential use in combination with other drugs or therapies, such as chemotherapy or radiation therapy. Additionally, further research is needed to fully understand the mechanism of action of N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide and its potential use in a variety of disease models.
合成法
N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide can be synthesized through a multi-step process involving the condensation of 3-hydroxybenzoic acid with propionyl chloride to form 3-(propionyl-oxy)benzoic acid. This intermediate is then reacted with cyanide ion to form the corresponding nitrile, which is then reduced to the amine using lithium aluminum hydride. Finally, the amine is acylated with 4-(3-hydroxybenzoyl)benzoic acid to yield N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide.
科学的研究の応用
N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide has been studied for its potential use in a variety of scientific research applications, including cancer research, neurodegenerative disease research, and cardiovascular research. N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide has been shown to have anti-cancer properties, inhibiting the growth of various cancer cell lines in vitro. N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide has also been shown to have neuroprotective effects, reducing neuronal damage in models of Parkinson's disease and Alzheimer's disease. Additionally, N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide has been shown to have cardioprotective effects, reducing myocardial infarct size in models of ischemia-reperfusion injury.
特性
IUPAC Name |
N-(1-cyanopropyl)-4-(3-hydroxybenzoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-2-15(11-19)20-18(23)13-8-6-12(7-9-13)17(22)14-4-3-5-16(21)10-14/h3-10,15,21H,2H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLASFICQCNEHFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Chloro-6-fluorophenyl)-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]acetamide](/img/structure/B2515169.png)
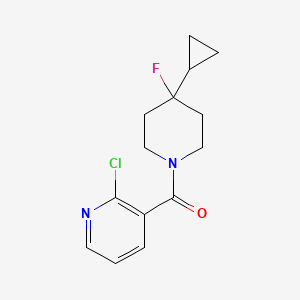
![N-[[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2515172.png)
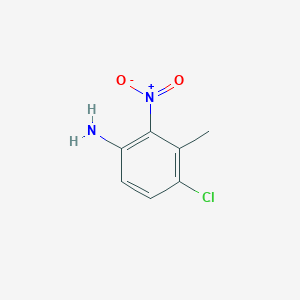
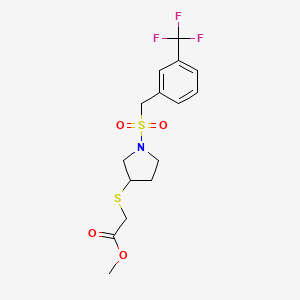
![N-cyclopropyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2515175.png)

![ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2515179.png)
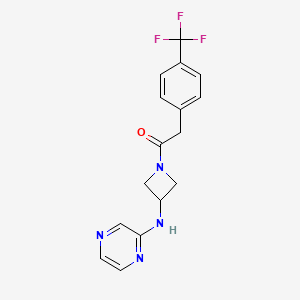
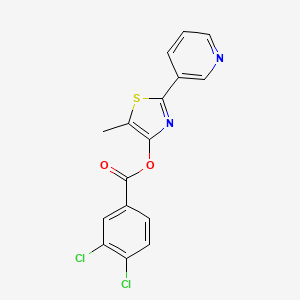

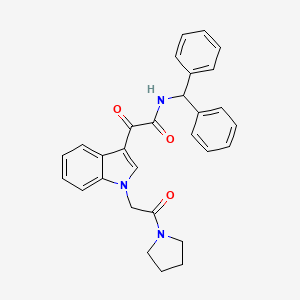
![4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzaldehyde](/img/structure/B2515187.png)
![2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2515189.png)